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Compound of Interest

Compound Name: Minaprine

Cat. No.: B1677143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Minaprine is a psychotropic agent of the pyridazine class, historically used as an

antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor

(MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in

medicinal chemistry. This technical guide provides a detailed overview of the chemical structure

of Minaprine and a comprehensive, step-by-step pathway for its chemical synthesis. The

information presented herein is intended to serve as a valuable resource for researchers and

professionals involved in drug discovery and development.

Chemical Structure of Minaprine
Minaprine is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-

amine. It is a member of the pyridazine, secondary amine, and morpholine families.[1]

Chemical Formula: C₁₇H₂₂N₄O

Molecular Weight: 298.39 g/mol

IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

CAS Number: 25905-77-5
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Structural Representation:

Chemical Structure of Minaprine

Synthesis Pathway of Minaprine
The synthesis of Minaprine is a multi-step process that begins with the formation of a

pyridazinone ring system, followed by chlorination and subsequent amination. The overall

synthetic scheme is outlined below.

Overall Synthesis Scheme:
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Step 1: Formation of γ-Keto Acid

Step 2: Pyridazinone Formation

Step 3: Aromatization

Step 4: Chlorination

Step 5: Final Condensation

Toluene

4-(4-methylphenyl)-4-oxobutanoic acidAlCl₃

Succinic Anhydride

Hydrazine Hydrate

6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

4-(4-methylphenyl)-4-oxobutanoic acid

4-methyl-6-phenyl-3(2H)-pyridazinone6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
Br₂/Acetic Acid

3-chloro-4-methyl-6-phenylpyridazine4-methyl-6-phenyl-3(2H)-pyridazinone
POCl₃

2-morpholinoethanamine

Minaprine

3-chloro-4-methyl-6-phenylpyridazine

Click to download full resolution via product page

Caption: Overall synthetic pathway of Minaprine.
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Quantitative Data for Synthesis
The following table summarizes the quantitative data for each step in the synthesis of

Minaprine. Please note that yields can vary based on reaction scale and purification methods.

Step
Starting
Materials

Reagents
/Catalysts

Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)

1

Toluene,

Succinic

Anhydride

Aluminum

Chloride

(AlCl₃)

Carbon

Disulfide
Reflux 4 ~85

2

4-(4-

methylphe

nyl)-4-

oxobutanoi

c acid

Hydrazine

Hydrate

(80%)

Ethanol Reflux 3 ~73[2]

3

6-(4-

methylphe

nyl)-4,5-

dihydropyri

dazin-

3(2H)-one

Bromine,

Acetic Acid
Acetic Acid 100 2 ~80

4

4-methyl-6-

phenyl-

3(2H)-

pyridazinon

e

Phosphoru

s

Oxychlorid

e (POCl₃)

- 70 4 High

5

3-chloro-4-

methyl-6-

phenylpyrid

azine, 2-

morpholino

ethanamin

e

- - 120-130 6 ~75
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Experimental Protocols
Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic
acid

To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic

anhydride.

Cool the mixture in an ice bath and add toluene dropwise.

After the addition is complete, reflux the mixture for 4 hours.

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and

concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude γ-keto acid.

Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to

obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(4-methylphenyl)-4,5-
dihydropyridazin-3(2H)-one

Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.

Add 80% hydrazine hydrate to the solution.[2]

Reflux the reaction mixture for 3 hours.[2]

Cool the mixture to room temperature, which should result in the precipitation of the product.

Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-

dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.[2]
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Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-
pyridazinone

Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

Add a solution of bromine in acetic acid dropwise to the mixture while stirring.

Heat the reaction mixture at 100°C for 2 hours.

Cool the mixture and pour it into ice water.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.

Step 4: Synthesis of 3-chloro-4-methyl-6-
phenylpyridazine

Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.

Heat the mixture at 70°C for 4 hours.[2]

Carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with a sodium bicarbonate solution.

Extract the product with chloroform.

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate

the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.

Step 5: Synthesis of Minaprine (4-methyl-N-(2-
morpholinoethyl)-6-phenylpyridazin-3-amine)

Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-

morpholinoethanamine at 120-130°C for 6 hours.

After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.
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Extract the product with a suitable organic solvent, such as dichloromethane.

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent to afford pure Minaprine.

Logical Relationships in Synthesis
The synthesis of Minaprine follows a logical progression of chemical transformations designed

to build the final molecular architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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